molecular formula C16H17N3 B7988032 (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393175-93-3

(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B7988032
CAS No.: 1393175-93-3
M. Wt: 251.33 g/mol
InChI Key: AUESLSUHCZOWNX-LBPRGKRZSA-N
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Description

(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex organic molecules.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, benzimidazole derivatives are explored for their potential therapeutic applications, such as in the treatment of parasitic infections, cancer, and other diseases.

Industry

In industry, these compounds may be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole class.

    2-Phenylbenzimidazole: A similar compound with a phenyl group at the 2-position.

    7-Methylbenzimidazole: A similar compound with a methyl group at the 7-position.

Uniqueness

(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific substitution pattern and chiral nature, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

(1S)-1-(7-methyl-1-phenylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-7-6-10-14-15(11)19(16(18-14)12(2)17)13-8-4-3-5-9-13/h3-10,12H,17H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUESLSUHCZOWNX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738108
Record name (1S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393175-93-3
Record name (1S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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